molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No. B1403545
M. Wt: 212.29 g/mol
InChI Key: RRMQBXQOCRBMDL-UHFFFAOYSA-N
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Description

“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a sterically constrained amino acid . It is an analogue of the natural compounds ornitine and GABA, which play important roles in biological processes . Therefore, it can be advantageously used in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This compound was added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .


Molecular Structure Analysis

The molecular structure of “6-(Boc-amino)-1-azaspiro[3.3]heptane” is characterized by a spirocyclic scaffold, which provides a wide variation of spatial disposition of the functional groups . Spirocyclic amino acids are very rare, both among natural and tailor-made amino acids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process leads to the formation of the four-membered rings in the spirocyclic scaffold .

Scientific Research Applications

Cyclobutane-derived Diamines Synthesis

"6-(Boc-amino)-1-azaspiro[3.3]heptane" is acknowledged as a promising sterically constrained diamine building block for drug discovery. Radchenko et al. (2010) developed an approach to synthesize Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, aimed at the preparation of multigram quantities. This synthesis exploits classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. The study underscores their potential use in creating sterically constrained diamines, constituents of commercially available drugs (Radchenko et al., 2010).

Amino Acids Synthesis

Radchenko et al. (2010) also performed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design. This synthesis involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).

Boc-Protected Cyclopropane-Modified Proline Analogue

The synthesis of a Boc derivative of a novel cyclopropane-modified proline library member, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the utility of "6-(Boc-amino)-1-azaspiro[3.3]heptane" in creating novel proline analogues. This synthesis, detailed by Tymtsunik et al. (2012), was conducted in six steps starting from (2S,4R)-4-hydroxyproline, using a modified Simmons–Smith reaction as a key step (Tymtsunik et al., 2012).

Chemical Transformations

Kostyuchenko et al. (2009) explored the chemical transformations of 3-aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment. Their reactions with benzaldehyde yielded azomethines, which upon reduction with sodium borohydride, produced N-substituted 3-aminopyrrolidin-2-ones. This work demonstrates the versatility of "6-(Boc-amino)-1-azaspiro[3.3]heptane" and its derivatives in facilitating various chemical transformations (Kostyuchenko et al., 2009).

Future Directions

The future directions for “6-(Boc-amino)-1-azaspiro[3.3]heptane” could involve its use in the design of peptidomimetic drugs . As a sterically constrained amino acid, it has the potential to be used in the synthesis of new drugs .

properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-amino)-1-azaspiro[3.3]heptane

CAS RN

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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